

SJF-1521: A Comparative Analysis of Cross-Reactivity with Receptor Tyrosine Kinases

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For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of **SJF-1521**, a selective Epidermal Growth Factor Receptor (EGFR) PROTAC (Proteolysis Targeting Chimera) degrader, with other receptor tyrosine kinases (RTKs). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of **SJF-1521**'s selectivity and potential off-target effects.

Introduction to SJF-1521

SJF-1521 is a heterobifunctional molecule designed to induce the degradation of EGFR.[1][2] [3] It consists of a ligand that binds to EGFR, based on the dual EGFR/HER2 inhibitor lapatinib, connected via a linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of EGFR. A key characteristic of **SJF-1521** is its demonstrated selectivity for EGFR over the closely related RTK, HER2, despite being derived from a dual inhibitor.

Comparative Analysis of Kinase Degradation

Experimental data from immunoblotting analysis demonstrates the selective degradation of EGFR by **SJF-1521**. In OVCAR8 cells, which express both EGFR and HER2, treatment with **SJF-1521** resulted in a significant, concentration-dependent reduction in EGFR levels. In contrast, the levels of HER2 remained unaffected even at the highest concentrations tested.

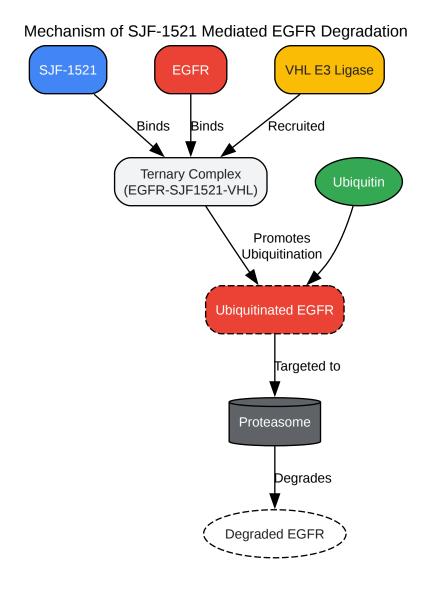


Target Kinase	Cell Line	SJF-1521 Concentration	% Degradation	Reference
EGFR	OVCAR8	100 nM	> 75%	_
250 nM	> 90%			
1 μΜ	> 95%	_		
HER2	OVCAR8	up to 10 μM	No significant degradation	

Signaling Pathway of SJF-1521-Mediated EGFR Degradation

The following diagram illustrates the mechanism of action of SJF-1521.





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Caption: Mechanism of SJF-1521 action.

Cross-Reactivity Profile of the Warhead (Lapatinib)

Since **SJF-1521** utilizes lapatinib as its EGFR-targeting warhead, understanding the kinase selectivity of lapatinib provides insight into the potential for off-target binding. Lapatinib is a potent inhibitor of both EGFR and HER2. Its cross-reactivity against a panel of other kinases has been characterized.



Kinase	IC50 (nM)	Selectivity vs. EGFR
EGFR	10.8	-
HER2 (ErbB2)	9.2	~1x
ErbB4	367	~34x
c-Src	>10,000	>925x
c-Raf	>10,000	>925x
MEK	>10,000	>925x
ERK	>10,000	>925x
VEGFR2	>10,000	>925x

Data compiled from publicly available sources.

It is important to note that while the warhead has dual activity, the PROTAC molecule **SJF-1521** exhibits enhanced selectivity for EGFR degradation over HER2. This highlights a key advantage of the PROTAC modality, where the formation of a productive ternary complex with the E3 ligase can introduce an additional layer of selectivity beyond the intrinsic binding affinity of the warhead.

Experimental ProtocolsCell Culture and Treatment

OVCAR8 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the indicated concentrations of **SJF-1521** or DMSO as a vehicle control. Cells are then incubated for the desired time points (e.g., 24 hours).

Immunoblotting

Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a

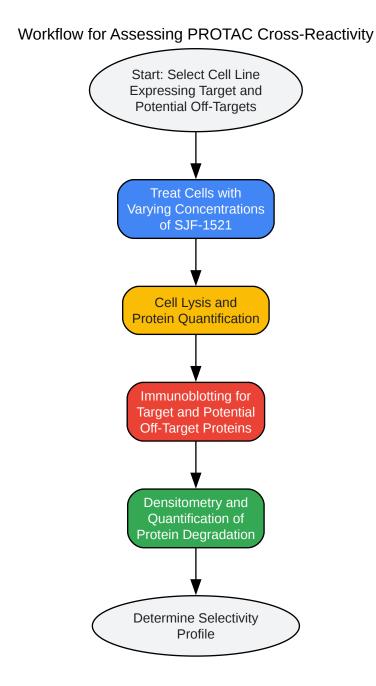


PVDF membrane. Membranes are blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against EGFR, HER2, and a loading control (e.g., β -actin) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing Cross- Reactivity

The following diagram outlines a typical workflow for evaluating the cross-reactivity of a PROTAC degrader like **SJF-1521**.





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Caption: Experimental workflow for cross-reactivity.

Conclusion



SJF-1521 demonstrates remarkable selectivity for the degradation of EGFR over the closely related RTK, HER2. This selectivity is achieved despite the use of a dual EGFR/HER2 inhibitor as the targeting warhead, underscoring the potential of the PROTAC approach to enhance target specificity. For researchers investigating EGFR-driven processes, **SJF-1521** offers a valuable tool for the selective removal of EGFR, with minimal confounding effects on HER2. Further profiling against a broader panel of RTKs would provide a more comprehensive understanding of its off-target profile.

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